molecular formula C18H21N3O3 B2570335 benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate CAS No. 1049872-76-5

benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B2570335
CAS No.: 1049872-76-5
M. Wt: 327.384
InChI Key: JPRKHWBUKSVFOO-UHFFFAOYSA-N
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Description

Benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate is a complex organic compound with a molecular formula of C18H21N3O3 and a molecular weight of 327.38 g/mol[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate typically involves multiple steps, starting with the construction of the pyrrolopyrazine core. This can be achieved through a series of reactions including cyclization, methylation, and carbamoylation[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a .... The specific conditions and reagents used in these reactions depend on the desired yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled environments to ensure consistency and quality. The process would likely include purification steps such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{benzyl 1-methyl-6- (methylcarbamoyl)-1H,2H,3H,4H-pyrrolo 1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, making it a candidate for drug discovery and development. It may be used in the study of enzyme inhibitors, receptor agonists, or antagonists.

Medicine: In the medical field, this compound could be explored for its therapeutic properties. It may be used in the development of new drugs for treating various diseases, including cancer, inflammation, and neurological disorders.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit similar biological activities.

  • Benzyl derivatives: Compounds with benzyl groups attached to different heterocyclic rings can have comparable properties.

Uniqueness: Benzyl 1-methyl-6-(methylcarbamoyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate stands out due to its specific substitution pattern and the presence of the carbamoyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

benzyl 1-methyl-6-(methylcarbamoyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-15-8-9-16(17(22)19-2)21(15)11-10-20(13)18(23)24-12-14-6-4-3-5-7-14/h3-9,13H,10-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRKHWBUKSVFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=C(N2CCN1C(=O)OCC3=CC=CC=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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